molecular formula C7H6BrI B105730 4-Iodobenzyl bromide CAS No. 16004-15-2

4-Iodobenzyl bromide

Cat. No. B105730
Key on ui cas rn: 16004-15-2
M. Wt: 296.93 g/mol
InChI Key: BQTRMYJYYNQQGK-UHFFFAOYSA-N
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Patent
US07566735B2

Procedure details

A solution of 2-pyrrolidinone (850 mg, 10 mmol) in dimethylformamide (40 ml) was cooled in an ice/methanol bath with stirring under an atmosphere of argon. Then a solid suspension of sodium hydride (60% in mineral oil, 440 mg, 11 mmol) was added portionwise over 10 minutes. The reaction mix was allowed to stir with cooling for 30 minutes, then 4-iodobenzyl bromide (2.97 g, 10 mmol) was added portionwise over 10 minutes. The whole mix was allowed to warm slowly up to room temperature then stirred for a further 2 hours. The reaction mixture was partitioned between ethyl acetate (100 ml), and water (200 ml), the organic layer was removed and reduced to minimum volume under reduced pressure. The residue was purified by column chromatography on a 20 g pre-packed silica column eluting from 0-100% ethyl acetate in petroleum ether to give the title compound as a yellow solid (2.97 g, 99%).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[H-].[Na+].[I:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Br)=[CH:12][CH:11]=1>CN(C)C=O>[I:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][N:1]2[CH2:5][CH2:4][CH2:3][C:2]2=[O:6])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
440 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.97 g
Type
reactant
Smiles
IC1=CC=C(CBr)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under an atmosphere of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise over 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The reaction mix
STIRRING
Type
STIRRING
Details
to stir
TEMPERATURE
Type
TEMPERATURE
Details
with cooling for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The whole mix
STIRRING
Type
STIRRING
Details
then stirred for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate (100 ml), and water (200 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on a 20 g pre-packed silica column
WASH
Type
WASH
Details
eluting from 0-100% ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)CN1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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